molecular formula C17H23NO3 B2864341 Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate CAS No. 2418673-13-7

Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate

Cat. No. B2864341
CAS RN: 2418673-13-7
M. Wt: 289.375
InChI Key: CSPFRAJINFECTG-UHFFFAOYSA-N
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Description

“Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate” is a complex organic compound. It contains a cyclobutylaziridine group, which is a type of aziridine (a class of three-membered heterocyclic compounds) with a cyclobutyl substituent. It also contains a methoxyphenyl group and a propanoate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered aziridine ring, the four-membered cyclobutyl ring, the aromatic phenyl ring, and the ester group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

Aziridines are known to be reactive due to the strain in the three-membered ring. They can undergo ring-opening reactions, among others. The phenyl ring might undergo electrophilic aromatic substitution reactions, and the ester could be subject to hydrolysis or reduction .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. The biological activity would depend on how the compound interacts with biological targets, which is not known at this time .

properties

IUPAC Name

methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-17(19)10-7-13-5-8-16(9-6-13)21-12-15-11-18(15)14-3-2-4-14/h5-6,8-9,14-15H,2-4,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPFRAJINFECTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCC2CN2C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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